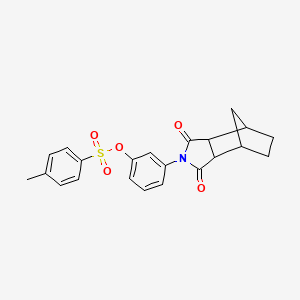![molecular formula C21H14ClFN4O B11678413 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678413.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta una combinación de grupos cloro, flúor, naftil y pirazol, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida generalmente implica la condensación de 2-cloro-6-fluorobenzaldehído con 3-(2-naftil)-1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en disolventes como etanol o metanol, con la adición de catalizadores como ácido acético o acetato de sodio para facilitar el proceso de condensación .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción usando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos cloro y flúor en el compuesto pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros grupos funcionales como hidroxilo o amino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Productos principales
Oxidación: Formación de óxidos y derivados hidroxilo.
Reducción: Formación de derivados de hidrazida reducidos.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial efecto terapéutico, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos, pero las vías comunes incluyen la inhibición de la actividad enzimática o la interrupción de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- (E)-N-(2-cloro-6-fluorobencilideno)-3-(4-metoxifenil)-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(2-naftil)-1H-pirazol-5-carbohidrazida destaca por su combinación de grupos cloro, flúor, naftil y pirazol, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C21H14ClFN4O |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14ClFN4O/c22-17-6-3-7-18(23)16(17)12-24-27-21(28)20-11-19(25-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
Clave InChI |
GVBRIEIRQFSEAB-WYMPLXKRSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11678379.png)
![(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678389.png)
![3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678397.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B11678406.png)
![diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11678421.png)
![(5Z)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678425.png)
